molecular formula C9H15NO2 B1525879 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol CAS No. 1354952-31-0

1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol

Cat. No.: B1525879
CAS No.: 1354952-31-0
M. Wt: 169.22 g/mol
InChI Key: IBRCIFMMJKHDPF-UHFFFAOYSA-N
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Description

1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes an amino group attached to a 2,5-dimethylfuran ring

Scientific Research Applications

1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s recommended to refer to the SDS of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol typically involves the following steps:

  • Furan Derivative Formation: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of appropriate precursors under acidic conditions.

  • Amination Reaction: The furan derivative undergoes an amination reaction, where an amine group is introduced to the furan ring. This step often requires the use of ammonia or an amine source under specific reaction conditions, such as elevated temperatures and pressures.

  • Reduction Reaction: The resulting compound is then subjected to a reduction reaction to convert the intermediate into the final product, this compound. This step may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.

  • Reduction: The compound can be reduced to form a more saturated derivative.

  • Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Nitro Compound: Resulting from the oxidation of the amino group.

  • Saturated Derivative: Resulting from the reduction of the compound.

  • Substituted Furan Derivatives: Resulting from electrophilic substitution reactions.

Mechanism of Action

The mechanism by which 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The furan ring can interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is compared with other similar compounds to highlight its uniqueness:

  • 2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid:

  • 3-Acetyl-2,5-dimethylfuran: This compound has a different substitution pattern on the furan ring, leading to distinct chemical properties and reactivity.

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Properties

IUPAC Name

1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(3,11)5-10/h4,11H,5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRCIFMMJKHDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-31-0
Record name 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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